molecular formula C13H7ClFNO B6381114 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% CAS No. 1262002-79-8

3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95%

Cat. No. B6381114
CAS RN: 1262002-79-8
M. Wt: 247.65 g/mol
InChI Key: YXBXXEWPRVOQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(5-cyano-2-fluorophenyl)phenol (95%) is a compound belonging to the phenolic class of organic compounds. It is a white powder with a melting point of 97-99°C and a molecular weight of 246.57 g/mol. The compound is widely used in scientific research due to its unique properties, such as its ability to form a complex with various proteins and its ability to act as a catalyst in certain biochemical reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to changes in the structure or activity of these proteins and enzymes. This can lead to changes in the biochemical pathways of cells, which can in turn lead to changes in the physiological effects of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can inhibit certain protein kinases, leading to changes in the biochemical pathways of cells. This can lead to changes in the physiological effects of the cells, such as increased or decreased activity. In addition, the compound can bind to metal complexes, which can lead to changes in the structure and function of proteins and enzymes, leading to changes in the biochemical pathways of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% in laboratory experiments include its relatively low cost, its ability to form a complex with various proteins and its ability to act as a catalyst in certain biochemical reactions. The major limitation of using this compound in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound with caution, as it should not be used in excess or in concentrations that could be harmful to laboratory personnel or animals.

Future Directions

There are numerous possible future directions for the use of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% in scientific research. These include investigating the effects of the compound on other proteins and enzymes, exploring its potential use as an inhibitor of other proteins and enzymes, and studying its effects on the structure and function of DNA. Additionally, future research could explore the potential of the compound as a drug or therapeutic agent, as well as its potential use in the diagnosis and treatment of diseases.

Synthesis Methods

3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% can be synthesized through a series of steps. The first step is to react phenol with 4-chloro-5-cyano-2-fluoro-benzoyl chloride in the presence of a base such as pyridine. This reaction produces 4-chloro-5-cyano-2-fluorophenyl phenol. The product is then treated with sodium hydroxide to form the desired product, 3-chloro-5-(5-cyano-2-fluorophenyl)phenol, 95%.

Scientific Research Applications

3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% is widely used in scientific research due to its unique properties. It has been used as an inhibitor of protein kinases and as a ligand for metal complexes. It has also been used to study the structure and function of proteins and to investigate the effects of drugs on the biochemical pathways of cells. In addition, it has been used to study the mechanism of action of enzymes and to study the structure and function of DNA.

properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXXEWPRVOQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685950
Record name 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(5-cyano-2-fluorophenyl)phenol

CAS RN

1262002-79-8
Record name 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.